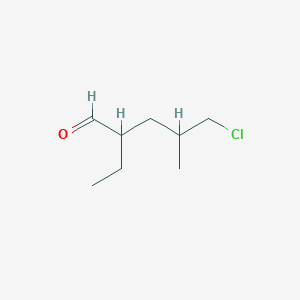methanolate CAS No. 53535-43-6](/img/structure/B14634992.png)
[2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidene](ethoxy)methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate: is a complex organic compound with the molecular formula C16H18N2O5 This compound features a unique structure that includes a diazonium group, an ethoxycarbonyl group, and a tetrahydroazulenylidene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydroazulene Core: This can be achieved through a series of cyclization reactions involving suitable starting materials such as cycloheptatriene derivatives.
Introduction of the Diazonium Group: This step involves the diazotization of an amine precursor using nitrous acid or other diazotizing agents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for diazotization, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroazulene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the diazonium group can yield the corresponding amine.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are often used in Sandmeyer reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
While specific biological applications are not well-documented, compounds with similar structures have been studied for their potential biological activity. This compound could be explored for its potential as a pharmacophore in drug design.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate involves its ability to participate in various chemical reactions. The diazonium group is particularly reactive and can undergo substitution reactions, while the ethoxycarbonyl group can participate in esterification or hydrolysis reactions. The tetrahydroazulene core provides a stable framework that can undergo further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Diazonio-3-(methoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate
- 2-Diazonio-3-(propoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate
Uniqueness
The uniqueness of 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate lies in its specific combination of functional groups and the stability of its tetrahydroazulene core
Propiedades
Número CAS |
53535-43-6 |
|---|---|
Fórmula molecular |
C16H18N2O5 |
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
diethyl 2-diazo-6-oxo-4,5,7,8-tetrahydroazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H18N2O5/c1-3-22-15(20)12-10-7-5-9(19)6-8-11(10)13(14(12)18-17)16(21)23-4-2/h3-8H2,1-2H3 |
Clave InChI |
WGHJHGSBXCKRQB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2CCC(=O)CCC2=C(C1=[N+]=[N-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





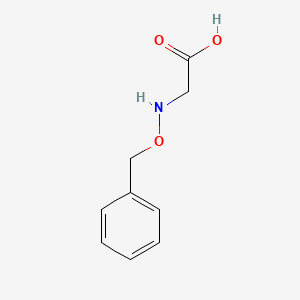
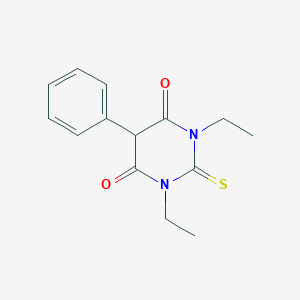
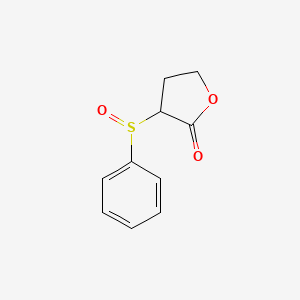
![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)

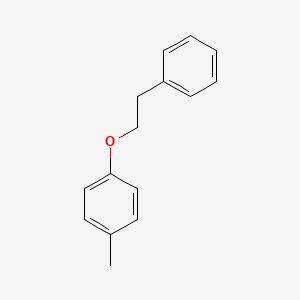

![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)

